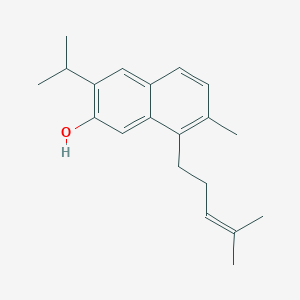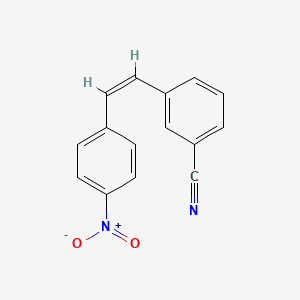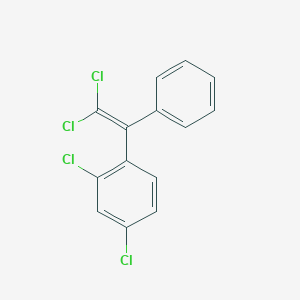
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is an organochlorine compound that is structurally related to dichlorodiphenyltrichloroethane (DDT). This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene typically involves the photochemical degradation of DDT or its metabolites. One common method includes the photochemical generation, chemical synthesis, and isolation of the compound from DDT or DDE . The reaction conditions often involve UV light to induce the photochemical reactions necessary for the transformation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific use as a research chemical rather than a commercially produced substance. the synthesis generally follows similar pathways as those used in laboratory settings, with a focus on photochemical reactions.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different chlorinated products.
Substitution: Electrophilic aromatic substitution reactions can occur, where chlorine atoms may be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of chlorinated benzoic acids, while substitution reactions can yield various substituted benzene derivatives .
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene has several scientific research applications, including:
Environmental Studies: Used to study the persistence and degradation of organochlorine compounds in the environment.
Toxicology: Investigated for its toxic effects on various organisms, including its potential to bioaccumulate and cause harm to wildlife and humans.
Analytical Chemistry: Employed as a standard in chromatographic analyses to detect and quantify similar compounds in environmental samples.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene involves its interaction with biological membranes and enzymes. It can disrupt cellular processes by interfering with enzyme function and membrane integrity. The molecular targets include various enzymes involved in metabolic pathways, leading to toxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenyltrichloroethane (DDT): A well-known pesticide with similar structural features and environmental persistence.
Dichlorodiphenyldichloroethylene (DDE): A metabolite of DDT with similar properties and environmental impact.
Uniqueness
2,4-Dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene is unique due to its specific formation through photochemical degradation of DDT and DDE. Its presence in the environment as a minor metabolite of DDT highlights its role in the study of organochlorine persistence and degradation .
Propiedades
Número CAS |
198886-60-1 |
|---|---|
Fórmula molecular |
C14H8Cl4 |
Peso molecular |
318.0 g/mol |
Nombre IUPAC |
2,4-dichloro-1-(2,2-dichloro-1-phenylethenyl)benzene |
InChI |
InChI=1S/C14H8Cl4/c15-10-6-7-11(12(16)8-10)13(14(17)18)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
UISNLCJFUQUCSG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)


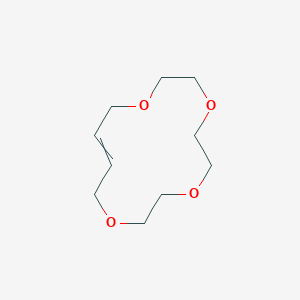

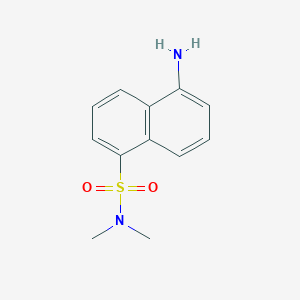
![5-Hydroxy-2-methyl-4H-naphtho[2,1-c]pyran-4-one](/img/structure/B12560087.png)
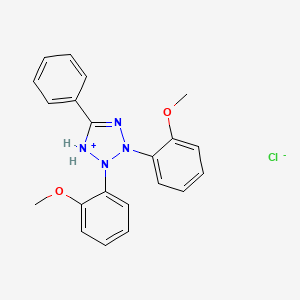
![5-{[2-(4-Nitrophenyl)prop-2-en-1-yl]sulfanyl}-2-phenyl-2H-tetrazole](/img/structure/B12560091.png)
